molecular formula C14H13N3OS B3017139 benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone CAS No. 1705432-72-9

benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

Cat. No. B3017139
CAS RN: 1705432-72-9
M. Wt: 271.34
InChI Key: TZHNDTMJDKTONS-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They are part of a larger group of compounds known as boron-based heterocycles .


Synthesis Analysis

A series of compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Chemical Reactions Analysis

The synthesis of benzo[c][1,2,5]thiadiazoles involves substitution reactions followed by hydrolysis .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids. These alkaloids exhibit diverse and interesting biological activities. Researchers have focused on stereoselective methods to prepare this fundamental structure. Notably, some approaches involve enantioselective construction of an acyclic starting material containing the necessary stereochemical information for the controlled formation of the bicyclic scaffold. Additionally, methodologies exist where stereochemical control is achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .

Monoamine Neurotransmitter Re-uptake Inhibitors

Novel derivatives of 8-azabicyclo[3.2.1]oct-2-ene have been explored for their potential as monoamine neurotransmitter re-uptake inhibitors. These compounds hold promise for therapeutic applications. Researchers investigate their efficacy in treating conditions related to neurotransmitter imbalances. Pharmaceutical compositions containing these derivatives are being studied for their clinical relevance .

Drug Discovery and Synthetic Intermediates

The 2-azabicyclo[3.2.1]octane scaffold, a nitrogen-containing heterocycle, has significant potential in drug discovery. Researchers have used this core as a key synthetic intermediate in total synthesis efforts. However, due to its unique structure, acquiring this scaffold can be challenging. Its application extends to drug development, making it an area of interest for medicinal chemistry .

Asymmetric Cycloadditions

Asymmetric 1,3-dipolar cycloadditions involving diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone have led to optically active 8-oxabicyclo[3.2.1]octanes. These reactions exhibit high diastereo- and enantioselectivities. Interestingly, the exo/endo selectivity can switch based on the diazo substrates used. Such studies contribute to our understanding of stereochemistry and synthetic methodologies .

Mechanism of Action

While the exact mechanism of action for “benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone” is not available, related compounds have been studied for their effects on muscarinic acetylcholine receptors .

Future Directions

Research is currently underway to develop boron-based heterocycles as potential therapeutic agents . These compounds are being studied for their potential as anticancer agents targeting tumor hypoxia .

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(2,1,3-benzothiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14(17-10-2-1-3-11(17)6-5-10)9-4-7-12-13(8-9)16-19-15-12/h1-2,4,7-8,10-11H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHNDTMJDKTONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

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